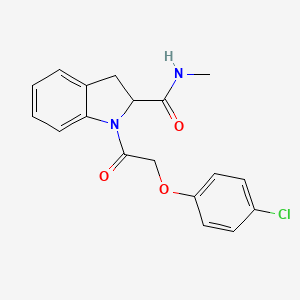

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-20-18(23)16-10-12-4-2-3-5-15(12)21(16)17(22)11-24-14-8-6-13(19)7-9-14/h2-9,16H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORZSRYKTGYIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-chlorophenoxyacetyl chloride: This can be achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.

Formation of the indoline intermediate: N-methylindoline can be synthesized through the reduction of N-methylindole using a suitable reducing agent.

Chemical Reactions Analysis

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Trends :

- Synthetic Feasibility : N-Cyclopropyl (59% yield) and N-methyl (57% yield) substituents are more synthetically accessible than bulky groups like trifluoroethyl (53% yield) .

Analogues with Modified Aromatic Substituents

Variations in the phenoxyacetyl group alter electronic properties and steric effects:

Trends :

- However, steric hindrance from 3,4-difluoro substitution (Compound 46) reduces yield (15%) compared to monosubstituted analogs .

- Spectral Shifts: The 4-chlorophenoxy group in the target compound shows distinct OCH2 proton shifts (δH 4.28–4.08), absent in non-phenoxy derivatives .

Enantiomeric and Stereochemical Considerations

The target compound exists as an (S)-enantiomer (Compound 26 in ), whereas analogs like Compound 28 (benzyloxy variant) lack specified stereochemistry. Enantiopure synthesis may improve selectivity, as seen in other indoline-based therapeutics .

Biological Activity

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article reviews the compound's synthesis, mechanisms of action, and biological effects, particularly focusing on its anti-inflammatory and anti-parasitic properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenol with acetic anhydride to form the chlorophenoxyacetyl moiety, followed by coupling with N-methylindoline-2-carboxylic acid. The resulting structure is characterized by its indoline core, which is known for various pharmacological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. A study focused on its interaction with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, demonstrated significant inhibition of these enzymes, which are crucial in the inflammatory response.

Table 1: Interaction Energy Values with COX Enzymes

| Compound | COX-1 Binding Energy (kcal/mol) | COX-2 Binding Energy (kcal/mol) |

|---|---|---|

| 1 | -7.1 | -6.5 |

| 2 | -6.7 | -6.0 |

| Diclofenac | -10.4 | -9.8 |

The binding affinity of this compound was comparable to that of Diclofenac, a well-known anti-inflammatory drug, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Anti-parasitic Activity

In addition to its anti-inflammatory properties, this compound has shown promise as an anti-parasitic agent. It was evaluated against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of nucleoside transporters essential for parasite survival.

Case Study: Efficacy Against Plasmodium falciparum

In vitro studies revealed that the compound significantly reduced the proliferation of P. falciparum with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity against this parasite .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and parasitic infections:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.

- Nucleoside Transport Inhibition : The compound's interaction with nucleoside transporters disrupts nucleotide availability for P. falciparum, impairing its metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.